molecular formula C12H16BrN B069257 1-(4-Bromobenzyl)piperidine CAS No. 178162-69-1

1-(4-Bromobenzyl)piperidine

Cat. No. B069257
M. Wt: 254.17 g/mol
InChI Key: ILQFFXGIIWWTNH-UHFFFAOYSA-N
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Description

"1-(4-Bromobenzyl)piperidine" is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are characterized by the presence of a saturated six-membered ring containing one nitrogen atom.

Synthesis Analysis

The synthesis of compounds closely related to "1-(4-Bromobenzyl)piperidine" involves various chemical reactions including elimination, reduction, and bromization. For example, a compound synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through these reactions is described in a study by Bi (2014) Bi (2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds often involves spectroscopic methods such as FT-IR, FT-Raman, NMR, and X-ray diffraction. For instance, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, as reported by Xue Si-jia (2011) Xue Si-jia (2011).

Chemical Reactions and Properties

The chemical reactions involving "1-(4-Bromobenzyl)piperidine" and its derivatives are complex and can lead to the formation of various biologically active compounds. For example, a study by Cheng et al. (2011) discusses the synthesis of 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one and its analogs, which exhibit selective inhibition of certain enzymes Cheng et al. (2011).

Physical Properties Analysis

The physical properties of "1-(4-Bromobenzyl)piperidine" derivatives are typically investigated through methods like X-ray crystallography. For example, a study by Razak et al. (2000) analyzes the crystal structure of a similar compound, revealing insights into its physical characteristics Razak et al. (2000).

Chemical Properties Analysis

The chemical properties of compounds related to "1-(4-Bromobenzyl)piperidine" are often studied through various spectroscopic techniques. For instance, a study by Vitnik and Vitnik (2015) employed FT-IR, FT-Raman, NMR, and UV spectroscopy to characterize a related compound, providing insights into its chemical behavior Vitnik & Vitnik (2015).

Scientific Research Applications

  • Chemotherapeutic Agents and Molecular Docking Analysis : Research by Al-Mutairi et al. (2021) explored the crystal structures of chemotherapeutic agents, including 4-bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate. They analyzed molecular conformations, intermolecular interactions, and docking analysis, suggesting that these compounds bind at the active site of human sphingosine kinase 1, a known cancer target (Al-Mutairi et al., 2021).

  • Antiplatelet Aggregation Activity : Youssef et al. (2011) synthesized and evaluated novel carbamoylpiperidine analogues, including N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide, for their antiplatelet aggregation activity. The study focused on the structure-activity relationship, providing insights into the potential medicinal applications of these compounds (Youssef et al., 2011).

  • Synthesis and Bioactivity Studies : Xue Si-jia (2011) synthesized a novel compound related to 1-(4-Bromobenzyl)piperidine and investigated its crystal structure and bioactivity. The research highlighted the compound's broad inhibitory activities against fungi (Xue Si-jia, 2011).

  • Synthesis of Isotopomers : Proszenyák et al. (2005) described methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine, which are crucial for studies involving isotope labeling in pharmacology and chemistry (Proszenyák et al., 2005).

  • Antimicrobial Activities : Kuzey et al. (2020) researched mononuclear and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms, including their synthesis, spectroscopy, crystallography, and biological activity studies. Some tetraaminophosphazenes were found very active against bacteria and fungi (Kuzey et al., 2020).

  • Antiviral Activity : Imamura et al. (2006) incorporated polar groups into piperidine-4-carboxamide CCR5 antagonists, including 4-benzylpiperidine derivatives, to improve metabolic stability and inhibitory activity against HIV-1 (Imamura et al., 2006).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQFFXGIIWWTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586197
Record name 1-[(4-Bromophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)piperidine

CAS RN

178162-69-1
Record name 1-[(4-Bromophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178162-69-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-bromobenzaldehyde (5 g), piperidine (2.9 mL), and acetic acid (1.5 mL) in DCE (65 mL) was treated with sodium triacetoxyborohydride (6.9 g). After 27 h, the resulting mixture was treated with saturated aqueous sodium bicarbonate (50 mL), and extracted with DCM (2×50 mL). The combined organic phases were dried (magnesium sulfate) and evaporated. Kugelrohr distillation of the residue (160° C., 5 mm Hg) gave the title compound as a pale yellow oil (5.9 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Greiner, T Prisinzano, EM Johnson… - Journal of medicinal …, 2003 - ACS Publications
A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines were examined for their ability to bind to the dopamine transporter (DAT), the serotonin transporter (SERT), and …
Number of citations: 22 pubs.acs.org
RB Rothman, MH Baumann, BE Blough… - Synapse, 2010 - Wiley Online Library
Prior work indicated that serotonin transporter (SERT) inhibitors competitively inhibit substrate‐induced [ 3 H]5‐HT release, producing rightward shifts in the substrate‐dose response …
Number of citations: 18 onlinelibrary.wiley.com
L Gazzard, K Williams, H Chen, L Axford… - Journal of Medicinal …, 2015 - ACS Publications
Checkpoint kinase 1 (ChK1) plays a key role in the DNA damage response, facilitating cell-cycle arrest to provide sufficient time for lesion repair. This leads to the hypothesis that …
Number of citations: 17 pubs.acs.org
Y Wakiyama, K Kumura, E Umemura, S Masaki… - The Journal of …, 2017 - nature.com
Novel lincomycin derivatives possessing an aryl phenyl group or a heteroaryl phenyl group at the C-7 position via sulfur atom were synthesized by Pd-catalyzed cross-coupling …
Number of citations: 7 www.nature.com
KST Dias, CT de Paula, T Dos Santos… - European journal of …, 2017 - Elsevier
A novel series of feruloyl-donepezil hybrid compounds were designed, synthesized and evaluated as multitarget drug candidates for the treatment of Alzheimer's Disease (AD). In vitro …
Number of citations: 80 www.sciencedirect.com
MT Peruzzi - 2019 - cdr.lib.unc.edu
Catalytic methods for dearomatization transform readily available achiral molecules into stereochemically and functionally rich building blocks. Current methods for dearomatization are …
Number of citations: 0 cdr.lib.unc.edu
Q Wu, X Xiong, Y Cao, L He, Z Fei - Organic Process Research & …, 2018 - ACS Publications
Two convergent syntheses for compound 1 are described that apply Buchwald–Hartwig coupling as the key step. This development work provides a direct comparison of the coupling …
Number of citations: 4 pubs.acs.org

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